molecular formula C21H26N2O4 B6099858 4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-2-ethoxyphenol

4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-2-ethoxyphenol

Cat. No.: B6099858
M. Wt: 370.4 g/mol
InChI Key: ORYBRSCLAHAESY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-2-ethoxyphenol is a complex organic compound that features a benzodioxole group, a piperazine ring, and an ethoxyphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-2-ethoxyphenol typically involves multiple steps:

    Formation of the Benzodioxole Group: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Piperazine Derivative Synthesis: The benzodioxole derivative is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazine derivative.

    Final Coupling Reaction: The piperazine derivative is then coupled with 2-ethoxyphenol under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic group in 4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-2-ethoxyphenol can undergo oxidation reactions to form quinones.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the benzodioxole or piperazine rings.

    Substitution: Electrophilic aromatic substitution can occur on the benzodioxole or phenol rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydrogenated derivatives of the benzodioxole or piperazine rings.

    Substitution: Halogenated or other substituted derivatives.

Scientific Research Applications

4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-2-ethoxyphenol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its complex structure.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-2-ethoxyphenol involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, particularly those involved in metabolic pathways.

    Receptor Binding: It can bind to specific receptors in the nervous system, modulating their activity and influencing neurological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-1H-indole-3-carbaldehyde
  • 2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-1H-indole-3-acetic acid

Uniqueness

4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-2-ethoxyphenol is unique due to the presence of the ethoxyphenol moiety, which imparts distinct chemical properties and potential biological activities compared to its analogs.

Properties

IUPAC Name

4-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2-ethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-2-25-20-11-16(3-5-18(20)24)13-22-7-9-23(10-8-22)14-17-4-6-19-21(12-17)27-15-26-19/h3-6,11-12,24H,2,7-10,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYBRSCLAHAESY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.